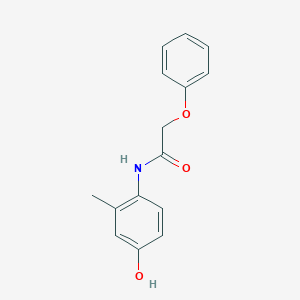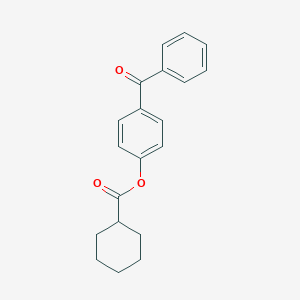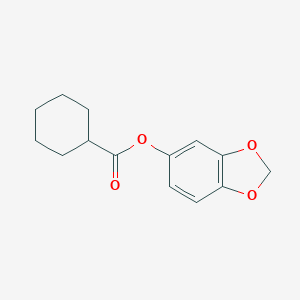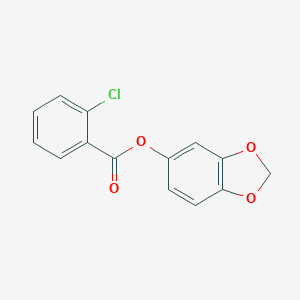![molecular formula C13H12O4S2 B290754 4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HMPS, and it is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. HMPS is widely used in the synthesis of organic compounds, and it has shown promising results in scientific research.
作用機序
The mechanism of action of HMPS is not well understood, but it is believed to act as a nucleophile in various reactions. HMPS has a sulfhydryl group, which makes it a good nucleophile. HMPS has also been shown to form stable complexes with metal ions, which can enhance its catalytic activity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of HMPS. However, it has been shown to be non-toxic and has low cytotoxicity. HMPS has also been shown to have good biocompatibility, which makes it a potential candidate for biomedical applications.
実験室実験の利点と制限
The advantages of using HMPS in lab experiments include its high yield and purity, its versatility in various reactions, and its low toxicity. The limitations of using HMPS include its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on HMPS. One potential direction is the synthesis of new derivatives of HMPS with enhanced properties. Another potential direction is the use of HMPS in the synthesis of new materials with unique properties. HMPS can also be used as a template for the synthesis of new mesoporous materials with potential applications in drug delivery and environmental remediation. Further research is needed to fully understand the mechanism of action of HMPS and its potential applications in various fields.
合成法
The synthesis of HMPS involves the reaction of 4-mercaptophenol with 4-bromobenzene-1-sulfonyl chloride in an organic solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of HMPS is typically high, and the purity of the product can be confirmed by spectroscopic methods such as NMR and IR.
科学的研究の応用
HMPS has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and biomedical research. In organic synthesis, HMPS is used as a building block for the synthesis of complex organic compounds. HMPS has also been used as a ligand in coordination chemistry, and it has shown excellent catalytic activity in various reactions.
In material science, HMPS has been used as a precursor for the synthesis of metal sulfide nanoparticles. These nanoparticles have shown promising results in various applications such as solar cells and catalysis. HMPS has also been used as a template for the synthesis of mesoporous materials, which have potential applications in drug delivery and environmental remediation.
特性
分子式 |
C13H12O4S2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
[4-(4-hydroxyphenyl)sulfanylphenyl] methanesulfonate |
InChI |
InChI=1S/C13H12O4S2/c1-19(15,16)17-11-4-8-13(9-5-11)18-12-6-2-10(14)3-7-12/h2-9,14H,1H3 |
InChIキー |
BROZXGXZEDIBNZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)O |
正規SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)

![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)

![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
